molecular formula C10H9NO6 B1418583 ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate CAS No. 1156940-88-3

ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate

Cat. No.: B1418583
CAS No.: 1156940-88-3
M. Wt: 239.18 g/mol
InChI Key: FHJSVGYPVQYJIV-UHFFFAOYSA-N
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Description

Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate is a nitro-substituted benzodioxole derivative characterized by a fused 1,3-benzodioxole ring system with an ester group at position 5 and a nitro group at position 5.

Properties

IUPAC Name

ethyl 7-nitro-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-2-15-10(12)6-3-7(11(13)14)9-8(4-6)16-5-17-9/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJSVGYPVQYJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)OCO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate typically involves the nitration of 1,3-benzodioxole followed by esterification. One common method includes the nitration of 1,3-benzodioxole using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 7th position. The resulting 7-nitro-1,3-benzodioxole is then subjected to esterification with ethanol and a suitable catalyst, such as sulfuric acid, to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for nitration and esterification, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular processes .

Comparison with Similar Compounds

Parent Compound: Ethyl 1,3-Benzodioxole-5-Carboxylate

  • Structure : Lacks the nitro group at position 6.
  • Physical Properties: Molecular weight = 194.184 g/mol; mp = 18.5°C; bp = 285.5°C; highly soluble in ethanol, ether, and petroleum ether .
  • Key Differences: The nitro group in the target compound increases molecular weight by ~46 g/mol (nitro group: ~46 g/mol). Nitro substitution reduces electron density in the aromatic ring, altering reactivity (e.g., electrophilic substitution favors meta positions). Solubility may decrease in non-polar solvents due to increased polarity from the nitro group.

Methyl Ester Analog: Methyl 2H-1,3-Benzodioxole-5-Carboxylate

  • Physical Properties : Lower molecular weight (166.15 g/mol vs. ~240 g/mol for the nitro derivative).
  • The absence of a nitro group simplifies synthesis but limits applications in nitro-reduction chemistry.

Halogenated Derivatives: Methyl 6-Bromo-7-Methoxy-1,3-Benzodioxole-5-Carboxylate

  • Key Differences: Bromine (electron-withdrawing) and methoxy (electron-donating) groups create competing electronic effects, unlike the uniformly electron-withdrawing nitro group. Crystallographic data shows non-planarity of the ester group, suggesting steric and electronic effects differ from nitro derivatives .

Oxadiazole Derivative: Ethyl 5-(1,3-Benzodioxol-5-Yl)-1,3,4-Oxadiazole-2-Carboxylate

  • Structure : Incorporates an oxadiazole ring (CAS 900305-86-4) .
  • Key Differences :
    • The oxadiazole moiety introduces additional nitrogen atoms, enhancing aromaticity and thermal stability.
    • Bioactivity may differ due to oxadiazole’s role in hydrogen bonding and molecular recognition.

Complex Methoxy Derivatives: Methyl 7-Methoxy-4-(7-Methoxy-5-Methoxycarbonyl-1,3-Benzodioxol-4-Yl)-1,3-Benzodioxole-5-Carboxylate

  • Structure : Multiple methoxy and benzodioxole groups (CAS 73536-69-3) .
  • Key Differences: Increased steric hindrance and molecular weight (418.35 g/mol) reduce solubility in non-polar solvents. Methoxy groups donate electrons, opposing the nitro group’s electron-withdrawing effects.

Physicochemical and Functional Trends

Electronic Effects

  • Nitro Group : Strong electron-withdrawing effect directs electrophilic attacks to meta/para positions and stabilizes negative charges in intermediates.
  • Methoxy/Halogen Groups : Methoxy donates electrons (ortho/para-directing), while halogens withdraw electrons weakly (ortho/para-directing but deactivating).

Biological Activity

Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the benzodioxole class of compounds, characterized by their unique structural features which contribute to their diverse biological activities. The nitro group in this compound is crucial for its reactivity and interaction with biological targets.

The biological effects of this compound are primarily mediated through its interaction with specific cellular components. Notably:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, potentially leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical metabolic pathways. For instance, it may disrupt the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation and cancer progression .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been observed to exhibit:

  • Cytotoxic Effects : In vitro studies indicate that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, including HeLa cells. The effective concentrations required for cytotoxicity are significantly higher than those needed for COX inhibition, suggesting a selective mechanism .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary studies suggest that this compound exhibits activity against a range of microbial pathogens. This makes it a candidate for further development as an antimicrobial agent.

Research Findings and Case Studies

StudyFindings
Study on Anticancer Activity This compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value indicating potent activity .
Antimicrobial Evaluation The compound showed effectiveness against various bacterial strains, suggesting potential as a broad-spectrum antimicrobial agent.
Mechanistic Insights Studies reveal that the compound's mechanism involves enzyme inhibition and modulation of signaling pathways related to apoptosis and cell proliferation .

Dosage and Toxicity

The biological activity of this compound is dose-dependent:

  • Low Doses : At lower concentrations, the compound may exert beneficial therapeutic effects without significant toxicity.
  • High Doses : Increased dosages can lead to adverse effects such as hepatotoxicity or nephrotoxicity. Therefore, careful dosage optimization is essential in preclinical studies.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate?

  • Methodology : Employ factorial design to systematically evaluate variables like reaction temperature, solvent polarity, and nitro-group introduction efficiency. Statistical methods (e.g., ANOVA) can identify critical factors affecting yield and purity . For nitro-aromatic systems, monitor reaction progress via HPLC or LC-MS to detect intermediates and byproducts, ensuring reproducibility .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve molecular geometry, as demonstrated for structurally analogous nitro-benzodioxoles . Complement with spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for nitro-group deshielding effects and benzodioxole ring coupling patterns .
  • IR : Validate nitro (N-O stretching at ~1520–1350 cm1^{-1}) and ester carbonyl (C=O at ~1740 cm1^{-1}) functional groups .

Q. What protocols ensure accurate purity assessment for this compound?

  • Methodology : Combine chromatographic (HPLC with UV detection at λ ~270 nm for nitro-aromatics) and elemental analysis (C, H, N). Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic impurities .

Advanced Research Questions

Q. How can computational methods enhance reaction pathway design for derivatives of this compound?

  • Methodology : Apply quantum chemical calculations (e.g., DFT) to model nitro-group reactivity and regioselectivity in electrophilic substitution. Reaction path search algorithms (e.g., GRRM) can predict intermediates and transition states, reducing trial-and-error experimentation . Pair computational predictions with kinetic studies (e.g., stopped-flow UV-Vis) for empirical validation .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for nitro-benzodioxole derivatives?

  • Methodology : Investigate dynamic effects (e.g., tautomerism or conformational flexibility) via variable-temperature NMR. Compare experimental SC-XRD bond lengths/angles with DFT-optimized geometries to identify discrepancies caused by crystal packing forces . For conflicting mass spectrometry (MS) data, employ high-resolution MS (HRMS) to distinguish isotopic patterns from fragmentation artifacts .

Q. How can researchers design experiments to probe the catalytic activity of nitro-benzodioxole derivatives in organic transformations?

  • Methodology : Use a multi-step workflow:

Screening : Employ high-throughput robotic platforms to test catalytic efficiency in model reactions (e.g., Suzuki coupling).

Mechanistic Studies : Utilize in situ IR or Raman spectroscopy to monitor catalytic intermediates.

Kinetic Profiling : Apply the Eyring equation to derive activation parameters (ΔH^\ddagger, ΔS^\ddagger) from temperature-dependent rate constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.